3-Fluoro-5-(3-methylphenyl)phenol
Description
3-Fluoro-5-(3-methylphenyl)phenol (CAS: Not explicitly provided in evidence) is a fluorinated phenolic compound characterized by a benzene ring substituted with a fluorine atom at the 3-position and a 3-methylphenyl group at the 5-position. While the evidence lacks direct physicochemical data for this compound, its molecular formula can be inferred as C13H11FO (based on structural analogs in and ). It is likely used in pharmaceutical or agrochemical intermediates due to the electron-withdrawing fluorine and lipophilic methylphenyl group, which may enhance metabolic stability or binding affinity in bioactive molecules .
Properties
IUPAC Name |
3-fluoro-5-(3-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQUYSDUIWZLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684090 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-69-0 | |
| Record name | 5-Fluoro-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, the reaction of 3-fluorophenol with 3-methylphenylboronic acid in the presence of a palladium catalyst and a base can yield the desired product . Another method involves the Ullmann reaction, where 3-fluorophenol is reacted with 3-methylphenol in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
3-Fluoro-5-(3-methylphenyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell growth, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenol (CAS 172333-87-8)
- Molecular Formula : C7H4F4O
- Molecular Weight : 180.1 g/mol
- Key Differences: Replaces the 3-methylphenyl group with a trifluoromethyl (-CF3) group. Safety Data: A Safety Data Sheet (SDS) is available, indicating hazards such as skin/eye irritation .
3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol (CAS 139368-13-1)
- Molecular Formula : C12H15FO2S
- Molecular Weight : 242.31 g/mol
- Key Differences: Incorporates a thiomethyl-substituted oxane (tetrahydropyran) ring at the 5-position.
3-(Difluoromethyl)-5-fluorophenol (CAS 1214333-96-6)
5-(3-Fluoro-4-methylphenyl)-3-methylphenol (CAS 1261948-44-0)
- Molecular Formula : C14H13FO
- Molecular Weight : 216.25 g/mol
- Key Differences :
Structural and Functional Analysis
Substituent Effects on Physicochemical Properties
| Compound | Substituent at 5-Position | LogP* (Predicted) | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Fluoro-5-(3-methylphenyl)phenol | 3-methylphenyl | ~3.2 | ~202.2 |
| 3-Fluoro-5-(trifluoromethyl)phenol | -CF3 | ~2.8 | 180.1 |
| 3-Fluoro-5-[4-(methylsulfanyl)oxan-4-yl]phenol | -SC1CC(COC1)C | ~2.5 | 242.31 |
*LogP values estimated using fragment-based methods (e.g., Crippen’s method).
- Acidity : Fluorine and -CF3 groups lower pKa (increased acidity) compared to -CH3.
- Lipophilicity : The 3-methylphenyl group in the target compound likely confers higher LogP than -CF3 or oxane-containing analogs, favoring lipid membrane penetration .
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